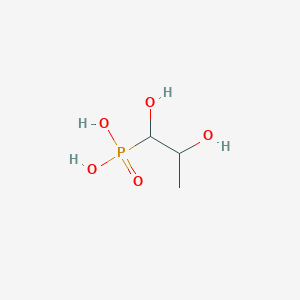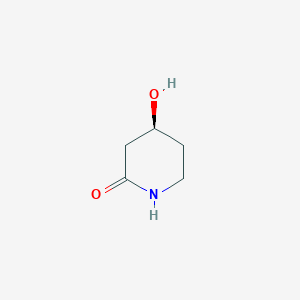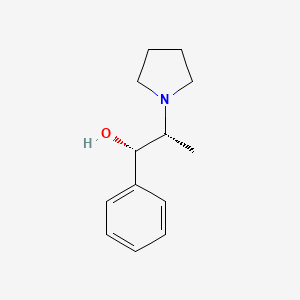
(1,2-ジヒドロキシプロピル)ホスホン酸
概要
説明
(1,2-Dihydroxypropyl)phosphonic acid is a member of the class of phosphonic acids, characterized by the presence of a phosphonic acid group attached to a propyl chain substituted with hydroxy groups at positions 1 and 2. Its molecular formula is C3H9O5P, and it has a molecular weight of 156.074 g/mol
科学的研究の応用
(1,2-Dihydroxypropyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Dihydroxypropyl)phosphonic acid typically involves the enantioselective preparation of its derivatives. One common method includes the preparation of cis-1-propenyl-phosphonic acid followed by epoxidation, which can be achieved through the intermediate formation of a halohydrin . The enantiomeric mixture obtained is then resolved to isolate the desired enantiomer.
Industrial Production Methods: Industrial production of (1,2-Dihydroxypropyl)phosphonic acid often involves multi-step chemical synthesis processes. These processes are designed to ensure high yield and purity of the final product. The use of optically active bases for enantiomer separation is a crucial step in the industrial synthesis .
化学反応の分析
Types of Reactions: (1,2-Dihydroxypropyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, such as thionyl chloride (SOCl2).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
作用機序
The mechanism of action of (1,2-Dihydroxypropyl)phosphonic acid involves its interaction with molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and preventing their precipitation. This property is particularly useful in industrial applications, such as scale inhibition in oilfields . Additionally, its hydroxy groups allow it to participate in hydrogen bonding and other interactions with biological molecules, influencing biochemical pathways .
類似化合物との比較
Fosfomycin: A related compound used as an antibiotic, which also contains a phosphonic acid group.
Hydroxyphosphonoacetic acid: Another phosphonic acid derivative used as a scale inhibitor.
Uniqueness: (1,2-Dihydroxypropyl)phosphonic acid is unique due to its specific substitution pattern and the presence of two hydroxy groups, which confer distinct chemical properties and reactivity. Its ability to act as a chelating agent and its compatibility with calcium ions make it particularly valuable in industrial applications .
特性
IUPAC Name |
1,2-dihydroxypropylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O5P/c1-2(4)3(5)9(6,7)8/h2-5H,1H3,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMXXUIOCREOTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(O)P(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84954-80-3 | |
| Record name | (1,2-Dihydroxypropyl)phosphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084954803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,2-DIHYDROXYPROPYL)PHOSPHONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/499FU4F7RC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (1,2-Dihydroxypropyl)phosphonic acid inhibit scale formation, and what are the advantages of using this compound compared to traditional scale inhibitors?
A1: (1,2-Dihydroxypropyl)phosphonic acid (SI-3), along with fosfomycin disodium salt (SI-1) and fosfomycin trometamol (SI-2), function as scale inhibitors by disrupting the formation and growth of mineral scales like calcite and gypsum. [] These scales commonly cause significant problems in oilfield settings by clogging pipes and reducing production efficiency.
Q2: How does the calcium compatibility of (1,2-Dihydroxypropyl)phosphonic acid compare to traditional scale inhibitors?
A2: The research indicates that (1,2-Dihydroxypropyl)phosphonic acid (SI-3), along with SI-1 and SI-2, demonstrates excellent compatibility with calcium ions, even at concentrations up to 1000 ppm over a 24-hour period at 80 °C. [] This is a significant advantage over the commercial scale inhibitor hydroxyphosphonoacetic acid (HPAA), which exhibited lower calcium compatibility. High calcium compatibility is crucial for scale inhibitors to function effectively in oilfield environments, which often have high calcium ion concentrations. This property ensures that the inhibitors remain soluble and effective in preventing scale formation without forming undesirable precipitates.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Triethoxy[4-(trifluoromethyl)phenyl]silane](/img/structure/B1589864.png)







